Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)-
Overview
Description
AP-24226 is a potent dual Src/Abl kinase inhibitor.
Scientific Research Applications
Synthesis and Applications in Antineoplastic Agents
Synthesis in Antineoplastic Drugs : This compound is a key intermediate in the synthesis of antineoplastic drugs like Nilotinib. Nilotinib, synthesized through a complex process involving several compounds including this benzamide derivative, is an effective antitumor agent (Wang Cong-zhan, 2009).
Development of Polyamides and Polyimides : Polyamides and polyimides with potential non-linear optical characteristics were prepared using this benzamide derivative. These materials exhibited solubility in polar aprotic solvents and could be cast into transparent, flexible films, indicating potential applications in material science (V. Peesapati, U. N. Rao, R. Pethrick, 1997).
Biochemical and Pharmacological Studies
Metabolism in Chronic Myelogenous Leukemia : In a study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in Chronic Myelogenous Leukemia patients, this benzamide compound was a significant component. The study aimed to determine the main metabolic pathways of Flumatinib in humans (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Antitumor Properties in Benzothiazole Derivatives : A derivative of this compound, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, was synthesized and showed significant in vivo inhibitory effects on tumor growth, suggesting its potential in developing new antitumor agents (Masao Yoshida, Ichiro Hayakawa, Noriyuki Hayashi, Toshinori Agatsuma, 2005).
Material Science and Chemical Synthesis
Synthesis in Material Science : The compound was involved in synthesizing 6-cyano-9-substituted-9H-purines and their ring expansion to various pyrimidines, demonstrating its versatility in complex chemical syntheses relevant to material science applications (Amal Al‐Azmi, B. Booth, R. A. Carpenter, Alice Carvalho, 2001).
Potential in Pesticide Development : This benzamide derivative was tested as a potential pesticide, specifically on boll weevils. Different substituted benzamides were assessed for their effectiveness in progeny reduction and mortality increase, indicating potential in agricultural pest control (J. W. Haynes, 1987).
Heparanase Inhibitors for Cancer Therapy : It's also involved in the synthesis of compounds acting as heparanase inhibitors. These compounds have shown promise in inhibiting heparanase, an enzyme involved in tumor metastasis and angiogenesis, indicating potential applications in cancer therapy (Yong-Jiang Xu, Hua-Quan Miao, Weitao Pan, 2006).
properties
CAS RN |
926922-22-7 |
---|---|
Product Name |
Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)- |
Molecular Formula |
C24H20F3N7O |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-[(E)-2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C24H20F3N7O/c1-14-2-3-16(23(35)33-19-11-17(6-8-28-19)24(25,26)27)10-15(14)7-9-34-13-31-20-21(32-18-4-5-18)29-12-30-22(20)34/h2-3,6-13,18H,4-5H2,1H3,(H,28,33,35)(H,29,30,32)/b9-7+ |
InChI Key |
PPHMKXKASWTCSZ-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)/C=C/N3C=NC4=C(N=CN=C43)NC5CC5 |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AP-24226; AP24226; AP 24226; UNII-53D46B0TIH; CHEMBL556874; 53D46B0TIH; SCHEMBL4135027; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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